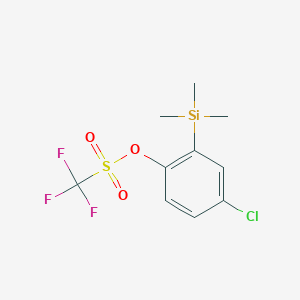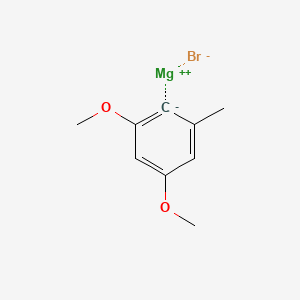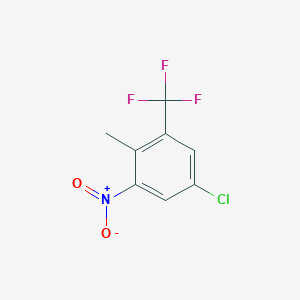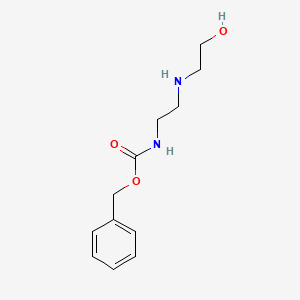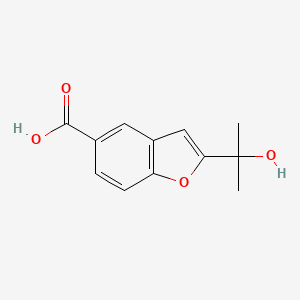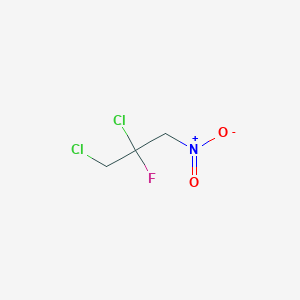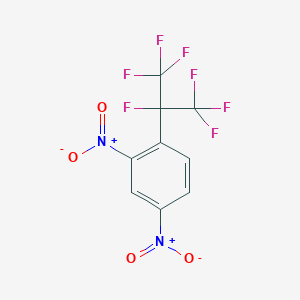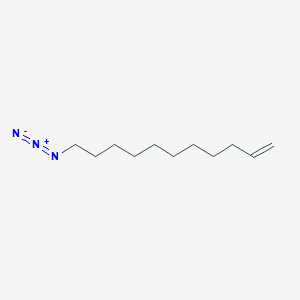
11-Azido-1-undecene, 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Azido-1-undecene, also known as 11-Azide-1-undecene, is an alkyne-containing, unbranched alkene that is widely used in various scientific research applications. It is a synthetic compound with a molecular weight of 162.2 g/mol and a boiling point of 109.4°C. 11-Azido-1-undecene is a versatile reagent that is used in a variety of applications, including the synthesis of polymers, the functionalization of biomolecules, and the production of pharmaceuticals.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis of 11-Azido-1-undecene can be achieved through a three-step reaction pathway involving the conversion of 1-undecene to 11-bromo-1-undecene, followed by substitution of the bromine with azide, and finally deprotection of the azide group to yield the desired product.
Starting Materials
1-Undecene, Bromine, Sodium azide, Sodium iodide, Sodium ascorbate, Methanol, Diethyl ether, Wate
Reaction
Conversion of 1-Undecene to 11-Bromo-1-Undecene, Bromination reaction using bromine and sodium iodide catalyst in methanol solvent, 1-Undecene, Bromine, Sodium iodide, Methanol, 11-Bromo-1-Undecene.
Substitution of Bromine with Azide, Azidation reaction using sodium azide in methanol solvent, 11-Bromo-1-Undecene, Sodium azide, Methanol, 11-Azido-1-Undecene.
Deprotection of Azide Group, Reductive deprotection reaction using sodium ascorbate in water and diethyl ether solvent, 11-Azido-1-Undecene, Sodium ascorbate, Water, Diethyl ether, 11-Undecen-1-ol.
Scientific Research Applications
11-Azido-1-undecene is a versatile reagent that is used in a variety of scientific research applications. It is used in the synthesis of polymers for biomedical applications, such as drug delivery systems. It is also used in the functionalization of biomolecules, such as proteins and nucleic acids, for various biotechnological applications. Additionally, 11-azido-1-undecene is used in the synthesis of pharmaceuticals, such as antifungal agents and anti-cancer drugs.
Mechanism Of Action
11-Azido-1-undecene acts as a nucleophilic reagent, which means that it can react with electrophilic species, such as carbonyl compounds. The reaction proceeds via a nucleophilic addition-elimination mechanism, in which the azide group of 11-azido-1-undecene attacks the electrophilic species, forming an intermediate. The intermediate then undergoes an elimination reaction, resulting in the formation of the desired product.
Biochemical And Physiological Effects
11-Azido-1-undecene is not known to have any significant biochemical or physiological effects. It is not known to be toxic or to interact with any other compounds in the body.
Advantages And Limitations For Lab Experiments
The main advantage of using 11-azido-1-undecene in laboratory experiments is its versatility. It can be used in a variety of applications, such as the synthesis of polymers and the functionalization of biomolecules. Additionally, it is relatively inexpensive and easy to obtain. The main limitation of using 11-azido-1-undecene is the potential for side reactions, which can occur if the reaction conditions are not carefully controlled.
Future Directions
There are several potential future directions for research involving 11-azido-1-undecene. For example, it could be used in the synthesis of new polymers for biomedical applications, such as drug delivery systems. It could also be used in the functionalization of biomolecules for biotechnological applications. Additionally, it could be used in the synthesis of novel pharmaceuticals, such as antifungal agents and anti-cancer drugs. Finally, 11-azido-1-undecene could be used in the synthesis of other compounds, such as organometallic complexes and heterocyclic compounds.
properties
IUPAC Name |
11-azidoundec-1-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3/c1-2-3-4-5-6-7-8-9-10-11-13-14-12/h2H,1,3-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJPSFQONYKDAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Undecenyl azide | |
CAS RN |
192070-90-9 |
Source


|
| Record name | 192070-90-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[1,4]dioxine-2-carboxylic acid ethyl ester](/img/structure/B6317330.png)
